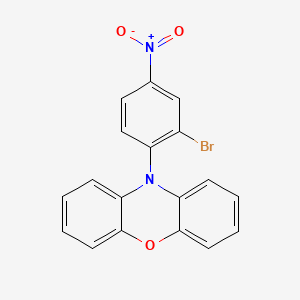
10-(2-Bromo-4-nitrophenyl)-10H-phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-Bromo-4-nitrophenyl)-10H-phenoxazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenoxazine core substituted with a 2-bromo-4-nitrophenyl group, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Bromo-4-nitrophenyl)-10H-phenoxazine typically involves a multi-step process. One common method includes the bromination of 4-nitrophenol to obtain 2-bromo-4-nitrophenol . This intermediate is then subjected to a coupling reaction with phenoxazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
10-(2-Bromo-4-nitrophenyl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of phenoxazine derivatives with additional oxygen-containing functional groups.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted phenoxazine compounds.
Scientific Research Applications
10-(2-Bromo-4-nitrophenyl)-10H-phenoxazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 10-(2-Bromo-4-nitrophenyl)-10H-phenoxazine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrophenol: A precursor in the synthesis of 10-(2-Bromo-4-nitrophenyl)-10H-phenoxazine.
4-(2-Bromo-4-nitrophenyl)morpholine: Another compound with similar structural features.
Uniqueness
This compound stands out due to its phenoxazine core, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring fluorescence and electronic interactions .
Properties
Molecular Formula |
C18H11BrN2O3 |
|---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
10-(2-bromo-4-nitrophenyl)phenoxazine |
InChI |
InChI=1S/C18H11BrN2O3/c19-13-11-12(21(22)23)9-10-14(13)20-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20/h1-11H |
InChI Key |
UGPNRACVTHMDSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=C(C=C(C=C4)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















